Pazoxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

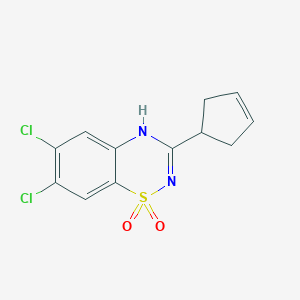

パゾキシド: は、分子式C₁₂H₁₀Cl₂N₂O₂S の化学化合物です。

準備方法

合成経路と反応条件: パゾキシドの合成は、通常、6,7-ジクロロ-3-シクロペント-3-エン-1-イル-1,2,4-ベンゾチアジアジン-1,1-ジオキシドを適切な試薬と制御された条件下で反応させることを含みます 。 反応条件には、ピリジンなどの溶媒を使用し、EDCI(1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド)やDIEA(N,N-ジイソプロピルエチルアミン)などの触媒を使用してカップリング反応を促進することがよくあります .

工業的生産方法: パゾキシドの工業的生産方法は、広く文書化されていません。 一般的なアプローチは、高収率と高純度を確保するために最適化された反応条件を使用して、大規模合成を行います。 このプロセスには、再結晶またはクロマトグラフィーによる精製などの手順が含まれる場合があります。

化学反応の分析

反応の種類: パゾキシドは、次のものを含むさまざまな化学反応を起こします。

酸化: パゾキシドは、特定の条件下で酸化されて、対応するスルホキシドまたはスルホンを生成します。

還元: 還元反応は、パゾキシドをアミンやチオールなどの還元形に変換することができます。

置換: 特に求核置換反応は、クロロ基で起こり、さまざまな誘導体の生成につながります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムが含まれます。

還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

置換: アミンやチオールなどの求核剤は、置換反応で使用することができます。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬や条件によって異なります。 たとえば、酸化はスルホキシドを生成する可能性があり、還元はアミンを生成することができます。

科学研究への応用

パゾキシドは、次のものを含むさまざまな科学研究に適用されることが検討されています。

化学: パゾキシドは、他のベンゾチアジアジン誘導体の合成における前駆体として使用されます。

生物学: 降圧効果などの潜在的な生物活性に関心があります。

医学: 薬理学的特性に関する研究は、新しい治療薬の開発を目指しています。

産業: パゾキシドとその誘導体は、新しい材料または化学プロセスの開発に役立つ可能性があります。

科学的研究の応用

Pazoxide has been explored for various scientific research applications, including:

Chemistry: this compound is used as a precursor in the synthesis of other benzothiadiazine derivatives.

Biology: Its potential biological activities, such as antihypertensive effects, are of interest.

Medicine: Research into its pharmacological properties aims to develop new therapeutic agents.

Industry: this compound and its derivatives may find applications in the development of new materials or chemical processes.

作用機序

パゾキシドの作用機序は、特定の分子標的との相互作用に関与しています。 血圧調節に関与するイオンチャネルや受容体を調節することによって効果を発揮すると考えられています。 正確な経路と分子標的は現在も調査中ですが、平滑筋収縮と血管拡張に影響を与えることで循環系に影響を与えると考えられています。

類似化合物の比較

類似化合物:

クロロチアジド: 利尿薬として使用される別のベンゾチアジアジン誘導体。

ヒドロクロロチアジド: 広く使用されている降圧剤で、構造が類似しています。

ベンドロフルメチアジド: 類似の薬理学的特性を持つ別のチアジド系利尿薬。

ユニークさ: パゾキシドは、シクロペント-3-エン-1-イル基を含む特定の化学構造のためにユニークです

類似化合物との比較

Chlorothiazide: Another benzothiadiazine derivative used as a diuretic.

Hydrochlorothiazide: A widely used antihypertensive agent with a similar structure.

Bendroflumethiazide: Another thiazide diuretic with comparable pharmacological properties.

Uniqueness: Pazoxide is unique due to its specific chemical structure, which includes a cyclopent-3-en-1-yl group

生物活性

Pazoxide, a compound with notable pharmacological properties, has been the subject of various studies focusing on its biological activity. This article provides a comprehensive overview of its effects, mechanisms, and potential applications based on recent research findings.

Overview of this compound

This compound is primarily recognized for its role in modulating insulin secretion and its impact on glucose metabolism. It operates through several biological pathways, including the inhibition of specific enzymes that play critical roles in glucose regulation.

-

Enzyme Inhibition :

- This compound has been shown to inhibit tyrosine phosphatase 1B (TP1B) , which negatively regulates insulin signaling. By inhibiting TP1B, this compound enhances insulin receptor phosphorylation and downstream signaling, thus promoting insulin action and glucose uptake in cells .

- It also affects dipeptidyl peptidase IV (DPP4) , an enzyme that cleaves incretin hormones like GLP-1. Inhibition of DPP4 leads to increased levels of GLP-1, enhancing insulin secretion in response to glucose .

- Cell Cycle and Apoptosis :

Biological Activity Assessment

The biological activity of this compound has been assessed through various experimental methods:

| Activity Type | Methodology | Key Findings |

|---|---|---|

| Enzyme Activity | Colorimetric assays | Inhibits TP1B and DPP4, enhancing insulin signaling |

| Cell Viability | PI staining and clonogenic assays | Induces apoptosis in cancer cells |

| Glucose Uptake | Fluorometric assays | Enhances glucose uptake in insulin-responsive cells |

| Insulin Secretion | Bioluminescent assays | Modulates insulin secretion through DPP4 inhibition |

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Diabetes Management : In a study involving diabetic animal models, administration of this compound resulted in significant reductions in blood glucose levels, attributed to enhanced insulin sensitivity and secretion .

- Cancer Research : this compound's ability to induce apoptosis was demonstrated in vitro using breast cancer cell lines. The compound's mechanism involved disrupting mitochondrial function and activating caspases, leading to programmed cell death .

Research Findings

Recent studies have provided insights into the pharmacokinetics and bioavailability of this compound:

- Pharmacokinetics : Studies indicate that this compound has a favorable absorption profile when administered orally, although its rapid metabolism necessitates further investigation into formulation strategies to enhance bioavailability .

- Toxicology : Preliminary toxicological assessments suggest that this compound exhibits low toxicity profiles at therapeutic doses, making it a candidate for further clinical evaluation .

特性

CAS番号 |

21132-59-2 |

|---|---|

分子式 |

C12H10Cl2N2O2S |

分子量 |

317.2 g/mol |

IUPAC名 |

6,7-dichloro-3-cyclopent-3-en-1-yl-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |

InChI |

InChI=1S/C12H10Cl2N2O2S/c13-8-5-10-11(6-9(8)14)19(17,18)16-12(15-10)7-3-1-2-4-7/h1-2,5-7H,3-4H2,(H,15,16) |

InChIキー |

NXRJFNBTRPERHV-UHFFFAOYSA-N |

SMILES |

C1C=CCC1C2=NS(=O)(=O)C3=CC(=C(C=C3N2)Cl)Cl |

正規SMILES |

C1C=CCC1C2=NS(=O)(=O)C3=CC(=C(C=C3N2)Cl)Cl |

Key on ui other cas no. |

21132-59-2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。